N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide
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Overview
Description
N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a cyanocyclopropyl group and a dihydroindenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide typically involves the following steps:
Formation of the Cyanocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane derivative with cyanogen bromide under basic conditions.
Attachment of the Dihydroindenyl Group: The dihydroindenyl group can be introduced through a Friedel-Crafts acylation reaction using an appropriate indene derivative and acetic anhydride.
Amidation Reaction: The final step involves the formation of the acetamide group by reacting the intermediate product with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanocyclopropyl group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetamide or dihydroindenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential lead compound in drug discovery.
Medicine: Potential therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide
- N-(1-Cyanocyclopropyl)-2-(1H-indol-3-yl)acetamide
- N-(1-Cyanocyclopropyl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide
Uniqueness
N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide is unique due to the presence of both the cyanocyclopropyl and dihydroindenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-10-15(6-7-15)17-14(18)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8H,1-3,6-7,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSMWFMUFOERAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC(=O)NC3(CC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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